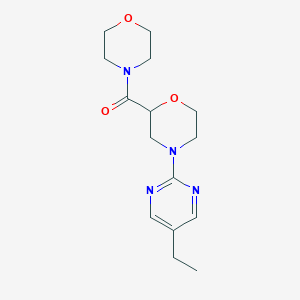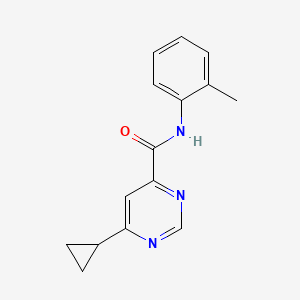
4-(5-Ethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Ethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with an ethyl group and two morpholine rings, one of which is attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as ethyl acetoacetate, and reacting it with guanidine to form the pyrimidine ring.
Substitution with Ethyl Group: Introducing the ethyl group at the 5-position of the pyrimidine ring through an alkylation reaction.
Formation of Morpholine Rings: Reacting the pyrimidine derivative with morpholine under appropriate conditions to form the morpholine rings.
Attachment of Carbonyl Group: Introducing the carbonyl group to one of the morpholine rings through acylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction could lead to the formation of a more saturated compound.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5-Ethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(5-Methylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine: Similar structure with a methyl group instead of an ethyl group.
4-(5-Propylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine: Similar structure with a propyl group instead of an ethyl group.
4-(5-Ethylpyrimidin-2-yl)-2-(piperidine-4-carbonyl)piperidine: Similar structure with piperidine rings instead of morpholine rings.
Uniqueness
The uniqueness of 4-(5-Ethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine lies in its specific substitution pattern and the presence of both pyrimidine and morpholine rings. This combination of functional groups and ring systems can impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H22N4O3 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
[4-(5-ethylpyrimidin-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H22N4O3/c1-2-12-9-16-15(17-10-12)19-5-8-22-13(11-19)14(20)18-3-6-21-7-4-18/h9-10,13H,2-8,11H2,1H3 |
InChI Key |
SHKOHVPLVCXMMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCOC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{Imidazo[1,2-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12232877.png)
![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(oxan-2-yl)ethan-1-one](/img/structure/B12232878.png)

![8-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12232881.png)
![4-{2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12232886.png)
![4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12232890.png)
![1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12232898.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12232899.png)
![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12232905.png)
![4-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B12232918.png)
![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12232926.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B12232939.png)
![1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B12232946.png)

